molecular formula C5H7N3O2S B2816038 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 446280-45-1

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B2816038
CAS No.: 446280-45-1
M. Wt: 173.19
InChI Key: LUZDKUSVQYYXAL-UHFFFAOYSA-N
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Description

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidine derivative characterized by a 1,3-thiazolidin-5-yl core modified with an imino group at position 4 and an acetamide side chain. This compound is structurally distinct from common 2,4-dioxothiazolidine derivatives due to the substitution of the 4-oxo group with an imino group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-2-oxo-5H-1,3-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZDKUSVQYYXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=NC(=O)S1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of thiosemicarbazide with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Research shows that it disrupts bacterial cell wall synthesis, leading to effective inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) for this compound against Staphylococcus aureus falls within clinically relevant ranges, indicating its potential as an antimicrobial agent.

Key Findings:

  • Bacterial Strains Tested:
    • Staphylococcus aureus
    • Enterococcus faecalis
  • MIC Values:
    • Ranges from 100 µg/ml to 400 µg/ml for various derivatives .
  • Mechanism of Action:
    • Disruption of cell wall integrity observed through electron microscopy.

Anticancer Potential

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has shown promise in anticancer research. Studies indicate that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines, including those associated with hepatocellular carcinoma and gastrointestinal cancers. The compound's structural features may enhance its bioactivity and solubility, making it a candidate for further development in cancer therapeutics.

Case Studies:

  • Cytotoxicity Assays:
    • Compounds derived from thiazolidinones were tested against MGC803 (stomach carcinoma) and HCT-116 (colon cancer) cell lines.
  • IC50 Values:
    • Some derivatives demonstrated IC50 values lower than that of standard chemotherapeutic agents like cisplatin, indicating superior efficacy .

Antitubercular Activity

The compound also shows potential as an antitubercular agent. Research has focused on its efficacy against Mycobacterium tuberculosis, with several derivatives demonstrating significant activity.

Research Insights:

  • Testing Methodology:
    • Broth microdilution assays were employed to evaluate the antitubercular potential.
  • Efficacy Results:
    • Certain derivatives exhibited IC50 values comparable to standard treatments like rifampicin, suggesting their viability as therapeutic candidates .

Summary Table of Applications

ApplicationTarget Organism/Cell LineKey FindingsReference
AntimicrobialStaphylococcus aureusEffective disruption of cell wall synthesis
AnticancerMGC803, HCT-116IC50 values lower than cisplatin
AntitubercularMycobacterium tuberculosisComparable efficacy to rifampicin

Mechanism of Action

The mechanism of action of 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Thiazolidine Derivatives

Thiazolidine derivatives with variations at positions 2 and 4 of the heterocyclic core are widely studied. Key structural differences and their biological implications are summarized below:

2,4-Dioxothiazolidine-5-yl Acetamides

These compounds feature 2,4-dioxo groups on the thiazolidine ring. Notable examples include:

  • N-(4-Aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides: Antioxidant and Anti-inflammatory Activity: Derivatives such as 4k (N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide) demonstrated dual antioxidant (DPPH radical scavenging, lipid peroxide inhibition) and anti-inflammatory activity in vitro .
  • Anticancer Activity :
    • A derivative with a 3,4,5-trimethoxyphenyl substituent (2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide ) exhibited IC50 values of 15.28 mg/ml (MCF-7) and 12.7 mg/ml (A549) against cancer cell lines, outperforming earlier analogs .
4-Imino-2-oxo-thiazolidine Derivatives

The target compound’s imino group introduces unique electronic and steric properties compared to oxo analogs:

  • Tautomerism: NMR studies of related imino-oxo thiazolidines (e.g., 3c-I and 3c-A) reveal a 1:1 tautomeric equilibrium, which may enhance binding versatility in biological systems .
  • Antimicrobial Potential: While direct data for the target compound are lacking, structurally similar N-(2-chlorophenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide derivatives have shown activity against gram-positive bacteria and fungi .

Activity Comparison Table

Compound Class Key Substituents Biological Activity Efficacy (IC50/Inhibition %) Reference
2,4-Dioxo-thiazolidine 4-oxo, aryl-thiazolyl acetamide Antioxidant/Anti-inflammatory 70–85% DPPH scavenging
2,4-Dioxo-thiazolidine 3,4,5-Trimethoxyphenyl-thiadiazolyl Anticancer (MCF-7, A549) 15.28, 12.7 mg/ml
4-Imino-2-oxo-thiazolidine 4-imino, unsubstituted acetamide Underexplored N/A
Chlorophenyl-thiazolidine 2-chlorophenyl, 4-oxo/amino Antimicrobial Moderate activity

Mechanistic Insights and Limitations

  • Electron-Withdrawing vs.
  • Bioavailability: The tautomeric nature of imino-oxo derivatives could influence solubility and membrane permeability, though this remains uncharacterized for the target compound .
  • Gaps in Data: While 2,4-dioxo analogs are well-studied in anticancer and antidiabetic contexts, pharmacological data for 4-imino derivatives are sparse, necessitating further exploration.

Biological Activity

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide, a derivative of thiazolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article consolidates findings from various studies to provide an in-depth analysis of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2O2SC_6H_8N_2O_2S, with a molecular weight of approximately 188.21 g/mol. The compound features a thiazolidine ring, which is essential for its biological activity.

PropertyValue
Molecular FormulaC₆H₈N₂O₂S
Molecular Weight188.21 g/mol
Structural FeaturesThiazolidine ring

Biological Activities

Research indicates that thiazolidinone derivatives, including this compound, exhibit a range of biological activities :

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial and antifungal properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi.
  • Anticancer Properties : Studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines such as HeLa and A549 .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can inhibit certain enzymes or disrupt cellular signaling pathways, leading to its observed effects. For instance, its action as a PPARγ agonist has been linked to glucose metabolism regulation and anti-inflammatory responses .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various thiazolidinone derivatives on cancer cell lines. The results indicated that derivatives with electron-withdrawing groups exhibited lower IC50 values (higher potency). Specifically, one derivative showed an IC50 value of 4.9±2.9μM4.9\pm 2.9\mu M against HepG2 liver cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of several thiazolidinone compounds was assessed against Gram-positive and Gram-negative bacteria. The results revealed that the tested compounds significantly inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 88 to 32μg/mL32\mu g/mL .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Table 2: IC50 Values for Anticancer Activity

CompoundCell LineIC50 Value (μM)
Thiazolidinone Derivative AHeLa5.4±2.45.4\pm 2.4
Thiazolidinone Derivative BA5494.9±2.94.9\pm 2.9
Thiazolidinone Derivative CHepG26.0±3.06.0\pm 3.0

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide?

The synthesis typically involves multi-step pathways with critical parameters:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) or acetic acid are often used to stabilize intermediates .
  • Catalysts : Bases like sodium hydride or sodium acetate facilitate imine formation and cyclization .
  • Temperature : Reflux conditions (100–120°C) are common for thiazolidinone ring closure .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .

Q. How is this compound structurally characterized in academic research?

Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and imino group tautomerism .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often involves:

  • Enzyme inhibition assays : Targets like cyclooxygenase or kinases, using spectrophotometric/fluorometric readouts .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How does its structure differ from other thiazolidinone derivatives?

Key distinctions include:

  • Imino group : Enhances hydrogen-bonding potential vs. keto or thioxo groups in analogs .
  • Acetamide side chain : Modulates solubility and target binding compared to aryl or alkyl substituents .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

Advanced strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Flow chemistry : Enhances control over exothermic steps (e.g., cyclization) .
  • Byproduct analysis : LC-MS or GC-MS identifies impurities, guiding solvent/catalyst adjustments .

Q. How do researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Methodological approaches include:

  • Assay standardization : Uniform protocols for cell lines, incubation times, and controls .
  • Metabolic stability tests : Liver microsome assays assess compound degradation under experimental conditions .
  • Target validation : siRNA knockdown or CRISPR-edited cell lines confirm specificity .

Q. What techniques elucidate its interaction with biological targets at the molecular level?

Advanced biophysical methods:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics to purified proteins .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray co-crystallography : Visualizes binding modes in enzyme-inhibitor complexes .

Q. How is its stability assessed under physiological conditions?

  • pH-dependent degradation : HPLC monitors decomposition in buffers (pH 1–9) .
  • Forced degradation studies : Exposure to heat/light identifies labile functional groups (e.g., imino hydrolysis) .
  • Plasma stability assays : Incubation with human/animal plasma evaluates metabolic susceptibility .

Q. What in silico tools predict toxicity and pharmacokinetic profiles?

  • ADMET prediction : Software like SwissADME or ProTox-II forecasts absorption, hepatotoxicity, and CYP inhibition .
  • Molecular dynamics simulations : Models blood-brain barrier penetration or protein binding .

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